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Compound of Interest

Compound Name: 2-Oxaadamantan-1-ylmethanol

CAS No.: 1303974-14-2

Cat. No.: B3097192

Get Quote

The defining feature of 2-oxaadamantan-1-ylmethanol is its diamondoid cage, a rigid tricyclic

structure derived from adamantane. The strategic replacement of a methylene bridge with an

oxygen atom at the 2-position fundamentally alters the molecule's electronic and physical

properties.

Structural Analysis
The core structure of 2-oxaadamantan-1-ylmethanol is ((1r,3s,5r,7s)-2-oxaadamantan-1-

yl)methanol.[1] The oxygen heteroatom introduces polarity into the otherwise nonpolar

hydrocarbon cage. This, combined with the primary alcohol (-CH₂OH) at a bridgehead position

(C1), creates a molecule with both lipophilic and hydrophilic regions. The C1 position is

adjacent to the ether oxygen, influencing the local electronic environment and reactivity. The

rigidity of the cage ensures that the hydroxymethyl group is held in a fixed spatial orientation, a

valuable trait for designing molecules with high receptor specificity.

Caption: Structure of 2-oxaadamantan-1-ylmethanol.

Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core

properties can be summarized and inferred from its structure and related analogs. The
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presence of both a hydrogen bond donor (-OH) and acceptor (ether oxygen) significantly

influences its solubility and melting point compared to adamantane itself.

Property Value / Description Source

Molecular Formula C₁₀H₁₆O₂ [1][2]

Molecular Weight 168.23 g/mol [1][2]

CAS Number 1303974-14-2 [2]

IUPAC Name
((1r,3s,5r,7s)-2-oxaadamantan-

1-yl)methanol
[1]

Appearance
Expected to be a crystalline

solid.
Inferred

Solubility

Expected to have improved

aqueous solubility over

adamantane analogs due to

the polar ether and alcohol

groups.

[1]

Thermal Stability

The oxaadamantane backbone

is highly resilient. Related

nitro-substituted derivatives

exhibit decomposition

temperatures above 250°C,

suggesting high thermal

stability.

[1]

Storage

Recommended to be stored

under an inert atmosphere in a

dark place at room

temperature.

[2]

Spectroscopic Characterization Profile
No publicly available, peer-reviewed spectra for 2-oxaadamantan-1-ylmethanol currently

exist. However, a predictive analysis based on its structural analog, 1-adamantanemethanol,
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and other published 2-oxaadamantane derivatives allows for a reliable estimation of its key

spectroscopic features.[1][3]
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Technique Feature
Predicted Chemical
Shift / Frequency

Rationale

¹H NMR -CH₂- (hydroxymethyl) δ 3.5–4.0 ppm

Protons adjacent to

the hydroxyl group are

deshielded. This is a

characteristic region

for such groups.[1]

Adamantane cage

protons
δ 1.5–2.8 ppm

The rigid cage protons

will appear as a

complex series of

multiplets in the

upfield region. The

presence of the ether

oxygen will cause

downfield shifts for

adjacent protons

compared to 1-

adamantanemethanol.

-OH δ ~2.7 ppm (variable)

The chemical shift of

the hydroxyl proton is

concentration and

solvent-dependent

and will appear as a

singlet.[3]

¹³C NMR Quaternary C1 δ ~95-100 ppm

The quaternary

carbon bonded to the

hydroxyl group and

adjacent to the ether

oxygen is expected to

be significantly

deshielded.[3]

-CH₂OH δ ~60-70 ppm

Typical range for a

primary alcohol

carbon.
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Adamantane cage

carbons
δ 25-80 ppm

The carbons of the

cage will show distinct

signals, with those

closer to the ether

oxygen appearing

further downfield.

IR Spectroscopy O-H stretch
3200–3600 cm⁻¹

(broad)

Characteristic of the

hydrogen-bonded

hydroxyl group.[1]

C-H stretch (sp³) 2850–3000 cm⁻¹

Aliphatic C-H bonds of

the adamantane cage

and methylene group.

C-O stretch 1050–1150 cm⁻¹

Strong absorptions

corresponding to the

C-O bonds of the

primary alcohol and

the ether linkage.[1]

Synthesis Strategies
The synthesis of 2-oxaadamantane derivatives has historically been challenging, often

requiring multi-step, low-yielding processes or expensive reagents.[3] However, recent

advancements have made these valuable building blocks more accessible.

Key Synthetic Approaches
Transannular Cyclization: The classical approach involves the cyclization of

bicyclo[3.3.1]nonane derivatives. This method, while foundational, is often laborious due to

the synthesis of the bicyclic precursor.[3]

Skeletal Rearrangement of Adamantanes: A more modern and efficient method involves the

reaction of readily available 1,3-dihaloadamantanes with fuming nitric acid. This reaction

proceeds through a series of skeletal transformations, including Grob fragmentation and

transannular cyclization, to form the 2-oxaadamantane core.[3][4]
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Oxidation and Hydroxymethylation: A plausible direct route involves the selective oxidation of

adamantane to introduce the oxygen at the 2-position, followed by a Friedel-Crafts-type

hydroxymethylation at the 1-position using formaldehyde under acidic conditions.[1]

Scalable Multigram Synthesis: Recently, a cost-effective, four-step synthesis has been

developed to produce 2-oxaadamantane on a multigram scale, significantly improving its

accessibility for research and development.[5][6]

Synthetic Workflow for 2-Oxaadamantane Core

1,3-Dihalo-adamantane Nitroxylation & Grob Fragmentation
Fuming HNO₃

Transannular Cyclization

Skeletal
Rearrangement Substituted 2-Oxaadamantane Core

Click to download full resolution via product page

Caption: Conceptual workflow for synthesis via skeletal rearrangement.

Example Experimental Protocol (Conceptual)
The following protocol is a conceptual outline based on the skeletal rearrangement of 1,3-

dichloroadamantane.[3][4]

Objective: Synthesize a 2-oxaadamantane derivative from 1,3-dichloroadamantane.

Materials:

1,3-Dichloroadamantane

Fuming nitric acid

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate
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Silica gel for column chromatography

Hexane/Ethyl Acetate solvent system

Procedure:

Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-dichloroadamantane in a

minimal amount of DCM in a round-bottom flask equipped with a magnetic stirrer and cooled

in an ice bath.

Reaction: Slowly add fuming nitric acid dropwise to the stirred solution. The reaction is

exothermic and should be controlled carefully.

Causality Note: Fuming nitric acid acts as both the nitrating agent and the strong acid

catalyst required to initiate the skeletal rearrangement cascade.

Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by

thin-layer chromatography (TLC) until the starting material is consumed.

Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated

solution of sodium bicarbonate until gas evolution ceases.

Self-Validation: The neutralization step is critical to quench the reaction and remove

excess acid, preventing further side reactions during extraction.

Extraction: Extract the aqueous mixture three times with DCM. Combine the organic layers.

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude product mixture by silica gel column chromatography using a

hexane/ethyl acetate gradient to isolate the desired 2-oxaadamantane derivatives.

Characterization: Characterize the purified products using NMR, IR, and mass spectrometry

to confirm their structure.

Chemical Reactivity and Derivatization Potential
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The primary site of reactivity on 2-oxaadamantan-1-ylmethanol is the hydroxymethyl group.

This versatile functional group serves as a synthetic handle for a wide array of chemical

transformations, making the molecule an excellent scaffold for building more complex

structures.

Key Reaction Pathways:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild

reagents like pyridinium chlorochromate (PCC) or to the carboxylic acid using stronger

oxidizing agents like potassium permanganate.

Esterification: Reaction with carboxylic acids or acyl chlorides under standard conditions

(e.g., Fischer esterification or using a coupling agent) yields esters, which can act as

prodrugs or modify the molecule's physical properties.

Etherification: The alcohol can be converted into an ether via Williamson ether synthesis

(after deprotonation to the alkoxide) or by reaction with an alcohol under acidic conditions.

Conversion to Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or

phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or

bromide, which are excellent leaving groups for subsequent nucleophilic substitution

reactions.
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Reactivity of the Hydroxymethyl Group

2-Oxaadamantan-1-ylmethanol
(R-CH₂OH)

Aldehyde
(R-CHO)

Mild Oxidation
(e.g., PCC)

Carboxylic Acid
(R-COOH)

Strong Oxidation
(e.g., KMnO₄)

Ester
(R-CH₂OCOR')

Esterification
(R'COOH)

Ether
(R-CH₂OR')

Etherification
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Halide
(R-CH₂X)

Halogenation
(e.g., SOCl₂)

Strong Oxidation
Nucleophilic

Substitution (R'O⁻)

Click to download full resolution via product page

Caption: Key derivatization pathways for 2-oxaadamantan-1-ylmethanol.

Applications in Drug Discovery and Materials
Science
The unique combination of a rigid, three-dimensional scaffold, modulated lipophilicity, and a

reactive handle makes 2-oxaadamantan-1-ylmethanol a highly attractive building block.

Medicinal Chemistry
The primary driver for using the 2-oxaadamantane core is to improve the drug-like properties of

adamantane-containing compounds.[5][6] Adamantane derivatives are found in approved drugs

like amantadine (antiviral/antiparkinsonian), but their high lipophilicity can lead to poor solubility

and non-specific binding.

Improved Pharmacokinetics: The ether linkage in the 2-oxaadamantane core reduces the

molecule's logP value compared to its all-carbon analog, which can lead to better aqueous

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b3097192/docs?utm_src=pdf-body-img#molecular-structure-and-physicochemical-profile
https://www.benchchem.com/product/b3097192/docs?utm_src=pdf-body#molecular-structure-and-physicochemical-profile
https://www.benchchem.com/product/b3097192/docs?utm_src=pdf-body#molecular-structure-and-physicochemical-profile
https://www.researchgate.net/publication/398145633_Multigram_Synthesis_of_2-Oxaadamantane_and_5-Substituted_Derivatives
https://chemrxiv.org/engage/chemrxiv/article-details/6925e69065a54c2d4a9c8493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3097192?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


solubility and improved absorption and distribution profiles.

Novel Scaffolds: The hydroxymethyl group allows for the covalent attachment of

pharmacophores.[1] This enables the exploration of new chemical space where the 2-

oxaadamantane cage acts as a rigid anchor to position the pharmacophore optimally within a

biological target's binding site.

Bioactive Analogs: Derivatives of 2-oxaadamantane have been investigated for various

biological activities. For example, 2-oxaadamantan-5-amine was synthesized as an analog

of amantadine and tested as an NMDA receptor antagonist.[4] Other derivatives have shown

promise as potent inhibitors of soluble epoxide hydrolase (sEH), a target for treating

inflammatory conditions.[4]

Materials Science
The high thermal stability of the adamantane cage is well-known, and this property is retained

in its oxa-analogs.[1] This makes 2-oxaadamantan-1-ylmethanol a candidate for creating

advanced polymers and materials. The hydroxymethyl group can be used as a polymerization

site to incorporate the rigid, thermally stable cage structure into polymer backbones, potentially

leading to materials with high glass transition temperatures and enhanced thermal resilience.

Conclusion
2-Oxaadamantan-1-ylmethanol represents a significant evolution of the classic adamantane

scaffold. By introducing an oxygen heteroatom, it addresses the critical challenge of high

lipophilicity while retaining the structural rigidity and thermal stability that make diamondoids so

valuable. Its accessible synthetic routes and the versatile reactivity of its hydroxymethyl group

position it as a powerful building block for the next generation of therapeutics and high-

performance materials. For medicinal chemists, it offers a refined tool to create compounds

with improved pharmacokinetic profiles. For materials scientists, it provides a robust, thermally

stable core for novel polymer design. As synthetic accessibility continues to improve, the

applications of this unique and promising molecule are poised to expand significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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